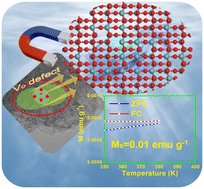Supercritical CO2-induced room-temperature ferromagnetism in two-dimensional MoO3−x†
Industrial Chemistry & Materials Pub Date: 2022-11-26 DOI: 10.1039/D2IM00028H
Abstract
Two-dimensional (2D) magnetic semiconductors are crucial in spin-based information-processing technologies due to the combination of the strong 2D quantum effects, surface effects and the control of spin states. However, most experimental approaches for tuning 2D magnets achieve pure ferromagnetism at low temperature. Herein, a defect engineering strategy using supercritical CO2 is introduced to achieve nanostructure with abundant defects for 2D MoO3−x, and room-temperature ferromagnetism can be obtained and tuned by introduction of the Mo5+ ion depending on the change of supercritical pressure. In defective regions, the presence of the pentacoordinated [Mo5+O5] centers can achieve ferromagnetic ordering resulting in room-temperature ferromagnetism. With increasing supercritical pressure, it is easier for the supercritical CO2 to break the Mo–O bonds, achieving enhancement of the ferromagnetic performance with desired Curie temperature (>380 K). The magnetic responses in the MoO3−x system provide a step closer to the expansion of spin electronics.
Keywords: Supercritical CO2; Room-temperature ferromagnetism; Two-dimensional; MoO3−x.


Recommended Literature
- [1] Colloidal zeolites and zeolite membranes†
- [2] The mechanochemical Scholl reaction – a solvent-free and versatile graphitization tool†
- [3] A closer look at the light-induced changes in the mechanical properties of azobenzene-containing polymers by statistical nanoindentation
- [4] The protein-stabilizing effects of TMAO in aqueous and non-aqueous conditions†
- [5] Conformationally restricted pyrrolidines by intramolecular [2+2] photocycloaddition reactions†
- [6] Chemosensitivity enhanced by autophagy inhibition based on a polycationic nano-drug carrier†
- [7] Front cover
- [8] A micromachined interface for airborne sample-to-liquid transfer and its application in a biosensor system†
- [9] Synergistic effect of N-doped layered double hydroxide derived NiZnAl oxides in CO2 electroreduction†
- [10] Small molecule-mediated protein knockdown as a new approach to drug discovery†









